N-[2-(4-Formylphenyl)ethyl]acetamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61629-92-3 |
|---|---|
Molecular Formula |
C11H13NO2 |
Molecular Weight |
191.23 g/mol |
IUPAC Name |
N-[2-(4-formylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H13NO2/c1-9(14)12-7-6-10-2-4-11(8-13)5-3-10/h2-5,8H,6-7H2,1H3,(H,12,14) |
InChI Key |
LIHXHJUXBPSFJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for N 2 4 Formylphenyl Ethyl Acetamide and Its Derivatives
Direct Synthetic Approaches to N-[2-(4-Formylphenyl)ethyl]acetamide
Direct synthesis of this compound focuses on constructing the molecule by forming its key structural components—the amide bond and the 4-formylphenyl group—in the final steps of the synthesis.
Amide Bond Formation Strategies
A primary and highly efficient strategy for the synthesis of this compound involves the formation of the amide bond as the key step. This approach relies on the availability of the precursor amine, 2-(4-formylphenyl)ethylamine. The synthesis of this amine can be accomplished by the reduction of 4-formylphenylacetonitrile, which in turn can be prepared from 4-formylbenzyl chloride.
Once 2-(4-formylphenyl)ethylamine is obtained, it can be readily acylated using various acetylating agents to yield the final product. Common and effective methods include reaction with acetyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. Alternatively, acetic anhydride (B1165640) can be employed, often with a catalytic amount of acid or base, or simply by heating the reactants together.
| Precursor | Reagent | Base/Catalyst | Product |
| 2-(4-Formylphenyl)ethylamine | Acetyl chloride | Triethylamine | This compound |
| 2-(4-Formylphenyl)ethylamine | Acetic anhydride | Pyridine (catalytic) | This compound |
This method is generally high-yielding and allows for the late-stage introduction of the acetamide (B32628) group, which is advantageous if the formyl group is sensitive to earlier reaction conditions.
Introduction of the 4-Formylphenyl Moiety
An alternative synthetic strategy involves the introduction of the 4-formylphenyl group onto a pre-existing N-(2-phenylethyl)acetamide molecule. This requires an aromatic formylation reaction, a class of electrophilic aromatic substitution. wikipedia.org Several classical formylation methods are applicable, each with its own set of reagents and conditions. wikipedia.org
Vilsmeier-Haack Reaction : This method uses a mixture of phosphorus oxychloride (POCl₃) and a substituted amide, typically N,N-dimethylformamide (DMF), to generate the Vilsmeier reagent, which acts as the electrophile. This is a powerful formylation technique, particularly for electron-rich aromatic rings. researchgate.net
Gattermann-Koch Reaction : This reaction introduces a formyl group using carbon monoxide and hydrochloric acid under pressure, with a catalyst system of aluminum chloride and cuprous chloride. wikipedia.org
Duff Reaction : This method is suitable for activated aromatic rings and uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, typically glycerol (B35011) and boric acid, followed by hydrolysis. wikipedia.org
The choice of method depends on the stability of the starting material and the desired regioselectivity. For N-(2-phenylethyl)acetamide, the ethylacetamide group is an ortho-, para-director. Due to steric hindrance from the side chain, formylation is expected to occur predominantly at the para-position, yielding the desired product.
| Reaction Name | Formylating Agent | Catalyst/Conditions | Substrate |
| Vilsmeier-Haack | POCl₃ / DMF | - | N-(2-Phenylethyl)acetamide |
| Gattermann-Koch | CO / HCl | AlCl₃ / CuCl | N-(2-Phenylethyl)acetamide |
| Duff Reaction | Hexamethylenetetramine | Acidic (e.g., glycerol/boric acid) | N-(2-Phenylethyl)acetamide |
Reductive Amination and Alkylation Routes
Reductive amination provides another versatile route to this compound. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced in situ to the corresponding amine.
A plausible pathway could start from 4-formylphenylacetic acid, which can be converted to the corresponding aldehyde. Reaction of this aldehyde with ammonia, followed by reduction and subsequent acetylation, would yield the target molecule. A more direct approach could involve the reductive amination of a suitable keto-aldehyde with an appropriate amine source, followed by transformations to install the acetamide group.
The choice of reducing agent is critical for the success of reductive amination. Mild reducing agents are preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl group.
| Reducing Agent | Characteristics |
| Sodium cyanoborohydride (NaBH₃CN) | Effective at neutral to slightly acidic pH; toxic cyanide byproduct. |
| Sodium triacetoxyborohydride (B8407120) (STAB) | Milder, less toxic, and highly effective; does not require pH control. researchgate.net |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | "Green" method, but may also reduce other functional groups. |
Transformative Synthesis of Analogues and Homologues
The structure of this compound contains two key functional groups—the formyl group and the acetamide group—that can be readily modified to generate a library of derivatives. This allows for the systematic exploration of structure-activity relationships in medicinal chemistry and materials science.
Diversification via Formyl Group Transformations (e.g., Oxidation, Reduction, Wittig Reactions, Condensation)
The aldehyde functionality is one of the most versatile groups in organic chemistry, serving as a gateway to numerous other functional groups.
Oxidation : The formyl group can be easily oxidized to a carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or milder reagents like silver oxide (Tollens' reagent) to yield N-[2-(4-carboxyphenyl)ethyl]acetamide.
Reduction : The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group) using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), affording N-[2-(4-hydroxymethylphenyl)ethyl]acetamide.
Wittig Reaction : The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.org By reacting this compound with a phosphonium (B103445) ylide (Wittig reagent), a wide variety of vinyl derivatives can be synthesized. masterorganicchemistry.comwikipedia.orgpitt.eduudel.eduorganic-chemistry.org The stereochemistry of the resulting alkene (E or Z) can often be controlled by the choice of ylide and reaction conditions. organic-chemistry.org
Condensation Reactions : The aldehyde can undergo condensation reactions with active methylene (B1212753) compounds (e.g., malonates, cyanoacetates) in the presence of a base (Knoevenagel condensation) or with ketones (Claisen-Schmidt condensation) to form α,β-unsaturated systems.
| Transformation | Reagent(s) | Product Functional Group |
| Oxidation | KMnO₄ or Ag₂O | Carboxylic acid |
| Reduction | NaBH₄ | Primary alcohol |
| Wittig Reaction | Ph₃P=CHR (Ylide) | Alkene |
| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated dinitrile |
Modifications of the Acetamide Functionality
The acetamide group also offers opportunities for structural modification, although it is generally less reactive than the formyl group.
Hydrolysis : The amide bond can be cleaved under acidic or basic conditions to yield the primary amine, 2-(4-formylphenyl)ethylamine. youtube.com This deprotection can be useful for subsequent functionalization of the amine.
Reduction : The amide can be reduced to the corresponding secondary amine, N-ethyl-2-(4-formylphenyl)ethylamine, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
N-Alkylation/N-Arylation : While direct N-alkylation of secondary amides can be challenging, it is possible under specific conditions, such as using a strong base to deprotonate the amide nitrogen followed by reaction with an alkyl halide.
| Transformation | Reagent(s) | Product Functional Group |
| Hydrolysis | H₃O⁺ or OH⁻, heat | Primary amine |
| Reduction | LiAlH₄ | Secondary amine (diethyl) |
| N-Alkylation | 1. NaH, 2. R-X | N-alkylated acetamide |
Aromatic Ring Functionalization and Substitution Reactions
The this compound molecule possesses two primary sites for functionalization: the formyl group and the aromatic ring. This dual reactivity allows for a wide array of chemical transformations to generate novel derivatives.
The formyl (aldehyde) group is particularly versatile. It can undergo:
Oxidation: The aldehyde can be easily oxidized to a carboxylic acid, yielding N-[2-(4-carboxyphenyl)ethyl]acetamide. This transformation can be achieved with various reagents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The resulting carboxylic acid serves as a key intermediate for synthesizing esters, amides, and acid chlorides.
Reduction: Selective reduction of the aldehyde to a primary alcohol, forming N-[2-(4-(hydroxymethyl)phenyl)ethyl]acetamide, is typically accomplished using mild reducing agents like sodium borohydride (NaBH₄). This reagent is chemoselective, meaning it reduces the aldehyde without affecting the less reactive amide group.
Nucleophilic Addition: The aldehyde's electrophilic carbon is susceptible to attack by various nucleophiles. For instance, Grignard reagents (R-MgBr) or organolithium reagents (R-Li) can add to the carbonyl to form secondary alcohols.
Condensation Reactions: The formyl group can react with amines to form imines (Schiff bases). For example, reaction with anilines in the presence of an acid catalyst can yield imine derivatives, a common transformation for compounds like N-(4-formylphenyl)acetamide. nih.gov
Electrophilic aromatic substitution on the phenyl ring allows for the introduction of new functional groups. The regiochemical outcome of these reactions is dictated by the directing effects of the two existing substituents: the formyl group, which is a deactivating meta-director, and the N-acetylethyl group, which is a weakly activating ortho-, para-director. The interplay between these competing effects determines the position of substitution in reactions such as:
Nitration: Using a mixture of nitric acid and sulfuric acid.
Halogenation: Using Br₂ with a Lewis acid catalyst like FeBr₃.
Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid like AlCl₃.
The precise substitution pattern would depend heavily on the specific reaction conditions, and a mixture of isomers is often possible.
Chemo- and Regioselective Synthetic Pathways
Achieving high selectivity is critical when synthesizing derivatives of this compound due to its multiple reactive sites.
Chemoselectivity refers to the ability to react with one functional group in the presence of another. A prime example is the selective reduction of the formyl group. As mentioned, sodium borohydride is an excellent choice for reducing the aldehyde to an alcohol while leaving the amide intact. Conversely, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the amide, leading to a different product. Protecting group strategies are often employed to ensure chemoselectivity. The formyl group can be temporarily converted into an acetal (B89532) by reacting it with a diol (e.g., ethylene (B1197577) glycol) under acidic conditions. The acetal is stable to many reagents, allowing for transformations elsewhere in the molecule. It can then be easily removed by acid-catalyzed hydrolysis to regenerate the aldehyde.
Regioselectivity is crucial during aromatic ring functionalization. To overcome the mixed directing effects of the existing substituents, multi-step strategies may be required. One advanced technique is directed ortho-metalation (DoM). This involves using a directing group to guide deprotonation by a strong base (like n-butyllithium) to a specific adjacent position on the ring. mdpi.comresearchgate.net The resulting lithiated species can then react with an electrophile to install a substituent with high regiocontrol. mdpi.comresearchgate.net While the amide group in the side chain could potentially act as a directing group, its effectiveness would depend on the specific reaction conditions and molecular conformation.
Catalytic Methodologies in this compound Synthesis
Catalytic methods, particularly those employing transition metals like palladium, offer efficient and atom-economical routes for the synthesis of this compound and its derivatives. researchgate.net These methods are foundational in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds with high precision.
Palladium-catalyzed cross-coupling reactions are especially powerful for constructing the core structure of the molecule. Several strategies can be envisioned:
Suzuki Coupling: This involves the reaction of an aryl halide or triflate with an organoboron compound. For instance, 4-bromobenzaldehyde (B125591) could be coupled with a boronic ester derivative of N-ethylethanamide.
Heck Reaction: This reaction forms a carbon-carbon bond between an aryl halide and an alkene. The synthesis could involve the coupling of 4-bromobenzaldehyde with N-vinylacetamide.
Sonogashira Coupling: This method couples an aryl halide with a terminal alkyne. 4-bromobenzaldehyde could be reacted with an appropriately protected amino-alkyne, followed by reduction of the alkyne and acylation of the amine.
A significant advantage of many palladium-catalyzed reactions is their tolerance of a wide range of functional groups, including the formyl group, which often remains unaffected during the coupling process. researchgate.net
The following table outlines some potential catalytic approaches for the synthesis of the parent compound or its immediate precursors.
| Reaction Name | Catalyst System (Example) | Reactant 1 | Reactant 2 | Bond Type Formed |
| Suzuki Coupling | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 4-Formylphenylboronic acid | N-(2-bromoethyl)acetamide | C-C (Alkyl-Aryl) |
| Heck Reaction | Pd(OAc)₂, Ligand (e.g., PPh₃) | 4-Bromobenzaldehyde | N-vinylacetamide | C-C (Vinyllic-Aryl) |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Base | 4-Iodobenzaldehyde | N-propargylacetamide | C-C (Alkynyl-Aryl) |
Beyond cross-coupling, catalytic hydrogenation is essential for certain synthetic routes. For example, if the ethylamine (B1201723) side chain is introduced via a precursor containing a nitrile (-CN) or nitro (-NO₂) group, these can be reduced to the corresponding amine using hydrogen gas (H₂) and a catalyst such as palladium on carbon (Pd/C) before the final acetylation step.
Catalytic Applications and Mechanistic Insights
Employment of N-[2-(4-Formylphenyl)ethyl]acetamide Derivatives as Ligands in Catalysis
The formyl group in this compound presents a chemically active site for the synthesis of various ligands, most notably Schiff base ligands through condensation with primary amines. Schiff bases are a well-established class of ligands in coordination chemistry, capable of forming stable complexes with a wide array of transition metals. These metal complexes often exhibit significant catalytic activity in a variety of organic transformations.
Theoretically, a Schiff base ligand derived from this compound could be synthesized as depicted in the general reaction below:
General Synthesis of a Schiff Base Ligand from this compound
R-NH₂ + OHC-C₆H₄-CH₂CH₂-NHC(O)CH₃ → R-N=CH-C₆H₄-CH₂CH₂-NHC(O)CH₃ + H₂O
However, a literature search did not yield specific examples of such ligands being synthesized and subsequently employed in catalytic applications. Research in this specific area appears to be uncharted.
Exploration of Catalytic Reactions Mediated by Compound-Derived Systems
Given the absence of documented catalytic systems derived from this compound, there is no specific data on catalytic reactions to present. In a hypothetical scenario where a Schiff base complex of this compound were to be used as a catalyst, potential applications could include:
Cross-coupling reactions: Such as Suzuki-Miyaura, Heck, or Sonogashira reactions, which are fundamental in the synthesis of complex organic molecules.
Oxidation or reduction reactions: Catalyzing the selective oxidation of alcohols or the reduction of ketones and aldehydes.
Polymerization reactions: Acting as a catalyst in the polymerization of olefins.
Without experimental data, any discussion on reaction conditions, substrate scope, product yields, and catalyst efficiency would be purely speculative.
Mechanistic Probing of Catalytic Cycles and Reaction Selectivity
The investigation of a catalytic cycle and the factors governing reaction selectivity are contingent on the existence of a defined catalytic reaction. Mechanistic studies typically involve a combination of kinetic experiments, spectroscopic analysis of intermediates, and computational modeling. As no catalytic reactions involving this compound-derived systems have been reported, there is no basis for a mechanistic discussion.
Emerging Research Avenues and Future Prospects
Integration with Sustainable and Green Chemistry Methodologies
The principles of green chemistry are increasingly being integrated into the synthesis of aromatic aldehydes and amides, the core functional groups of N-[2-(4-Formylphenyl)ethyl]acetamide. Future research is poised to move away from traditional synthetic routes that often rely on hazardous reagents and generate significant waste, towards more environmentally benign alternatives.
One promising avenue is the adoption of biocatalysis. The synthesis of the amide bond in this compound could be achieved using enzymes such as lipase B from Candida antarctica (CALB). This enzymatic approach offers high selectivity and operates under mild reaction conditions, often in greener solvents like cyclopentyl methyl ether, thereby minimizing the environmental impact. Such methods have been shown to be effective for a diverse range of amides, achieving excellent yields and conversions without the need for extensive purification.
For the formylphenyl moiety, green oxidation methods are being explored to replace traditional heavy metal oxidants. One such method involves the use of gaseous nitrogen dioxide to oxidize benzylic alcohols to aromatic aldehydes, with the byproduct being nitric acid, which can be repurposed, thus minimizing waste. Furthermore, research into the synthesis of benzaldehydes from renewable resources, such as lignin-derived monomers, is gaining traction, offering a sustainable pathway to precursors of this compound.
| Green Chemistry Approach | Application to this compound Synthesis | Potential Advantages |
| Biocatalytic Amidation | Formation of the acetamide (B32628) group from a carboxylic acid and an amine precursor. | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. |
| Green Oxidation of Precursors | Synthesis of the 4-formylphenyl moiety from a corresponding alcohol using sustainable oxidants like nitrogen dioxide. | Avoidance of heavy metal oxidants, waste reduction, high atom economy. |
| Use of Renewable Feedstocks | Deriving aromatic precursors from biomass sources like lignin. | Reduced reliance on petrochemicals, increased sustainability of the entire synthetic route. |
High-Throughput Synthesis and Screening Applications for Chemical Libraries
The unique bifunctional nature of this compound, possessing both a reactive aldehyde and a stable amide, makes it an attractive scaffold for the generation of chemical libraries for drug discovery and materials science. High-throughput synthesis platforms are enabling the rapid creation of a multitude of derivatives from such core structures.
Automated synthesis platforms can be employed to react the formyl group of this compound with a diverse range of amines, hydrazines, or other nucleophiles to generate a library of imines, hydrazones, or other derivatives. Concurrently, the acetamide portion can be varied by starting with different amine precursors in the initial synthesis. This combinatorial approach allows for the creation of a large and diverse set of molecules from a single starting scaffold.
These chemical libraries can then be subjected to high-throughput screening to identify compounds with desired biological activities or material properties. For instance, libraries derived from this compound could be screened for potential pharmaceutical applications, building on the known bioactivity of other N-phenylacetamide derivatives which have shown potential as anticancer and antibacterial agents.
| High-Throughput Technique | Application to this compound | Research Outcome |
| Automated Parallel Synthesis | Rapid synthesis of a library of derivatives by reacting the formyl group with various reagents in a multi-well plate format. | A diverse collection of new chemical entities for screening. |
| Combinatorial Chemistry | Systematic variation of both the "formylphenyl" and "ethylacetamide" portions of the molecule to create a large and complex library. | Exploration of a vast chemical space to identify structure-activity relationships. |
| High-Throughput Screening | Automated testing of the synthesized library against biological targets or for specific material properties. | Identification of lead compounds for drug discovery or novel materials with desired functionalities. |
Advanced In-Situ Characterization Techniques for Reaction Monitoring and Process Optimization
The synthesis and purification of this compound can be significantly enhanced through the application of Process Analytical Technology (PAT). PAT utilizes in-situ, real-time analytical techniques to monitor and control manufacturing processes, leading to improved efficiency, quality, and safety.
For the synthesis of the amide bond, in-situ Fourier Transform Infrared (FTIR) spectroscopy can be a powerful tool. By monitoring the characteristic vibrational frequencies of the reactants, intermediates, and the final amide product in real-time, the reaction kinetics and endpoint can be precisely determined. This allows for the optimization of reaction parameters such as temperature, catalyst loading, and reaction time, leading to higher yields and purity.
During the purification of this compound, which is often achieved through crystallization, Raman spectroscopy can be employed for in-line monitoring. This technique can provide real-time information on crystal form (polymorphism), concentration of the solute, and the point of supersaturation. Such data is crucial for controlling the crystallization process to obtain crystals of the desired size, shape, and purity, which are critical quality attributes for pharmaceutical ingredients.
| In-Situ Technique | Application in this compound Process | Key Information Obtained |
| FTIR Spectroscopy | Real-time monitoring of the amidation reaction to form the acetamide group. | Reaction kinetics, identification of intermediates, determination of reaction endpoint. |
| Raman Spectroscopy | In-line monitoring of the crystallization process for purification. | Polymorphic form, solute concentration, supersaturation levels, crystal size distribution. |
| Flow NMR | Continuous monitoring of multi-step flow synthesis processes. | Real-time structural confirmation, impurity profiling, and reaction conversion. |
By embracing these emerging research avenues, the scientific community can unlock the full potential of this compound, paving the way for more sustainable and efficient production methods and the discovery of novel applications in various fields of science and technology.
Q & A
What are the established synthetic routes for N-[2-(4-Formylphenyl)ethyl]acetamide, and what key reaction conditions influence yield and purity?
Answer:
The synthesis typically involves a two-step process:
Amination : React 4-formylphenethylamine with acetic anhydride in anhydrous dichloromethane at 0–5°C for 6–8 hours.
Purification : Recrystallize the crude product using ethanol/water (3:1 v/v) to achieve >95% purity.
Key factors include maintaining anhydrous conditions to prevent hydrolysis of the acetamide group and controlling stoichiometry (1:1.2 amine-to-acetylating agent ratio) to minimize byproducts. Yields exceeding 75% are achievable with optimized cooling and stirring rates .
Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what characteristic signals should be prioritized?
Answer:
- ¹H NMR : Prioritize signals for the acetamide NH (δ 8.3–8.5 ppm, singlet), ethylene bridge (δ 3.5–3.7 ppm, multiplet), and formyl proton (δ 9.9–10.1 ppm, sharp singlet).
- FT-IR : Confirm C=O stretches for acetamide (1650–1680 cm⁻¹) and formyl (1700–1720 cm⁻¹).
- LC-MS : Validate molecular ion [M+H]⁺ at m/z 206.1. Cross-reference with computational predictions (e.g., Gaussian NMR simulations) to resolve ambiguities .
How should researchers address discrepancies between experimental and computational NMR chemical shift predictions for this compound?
Answer:
Verify sample purity via HPLC (retention time ≥98% peak area).
Test solvent effects by repeating NMR in CDCl₃ and DMSO-d₆; dielectric constant variations can shift protons by ±0.3 ppm.
Use 2D NMR (HSQC, HMBC) to confirm coupling patterns. For example, HMBC correlations between the formyl proton and adjacent aromatic carbons validate resonance assignments.
Re-evaluate computational parameters (e.g., solvent model in DFT calculations) to align with experimental conditions .
What strategies are recommended for designing analogs of this compound to enhance target selectivity in enzyme inhibition studies?
Answer:
- Formyl Group Modifications : Replace with nitro (-NO₂) or trifluoromethyl (-CF₃) groups to alter electron density and steric bulk.
- Ethylene Chain Extension : Introduce methyl branches to improve hydrophobic interactions with enzyme pockets.
- Acetamide Substitution : Replace with sulfonamide (-SO₂NH₂) for stronger hydrogen bonding.
Validate designs using molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) and compare binding energies (ΔG ≤ -8 kcal/mol indicates high affinity) .
What experimental approaches are most robust for studying the compound's interactions with biological membranes in pharmacological research?
Answer:
- Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers on L1 chips and measure association/dissociation rates (ka = 1–5 × 10³ M⁻¹s⁻¹; kd = 0.01–0.1 s⁻¹).
- Fluorescence Anisotropy : Label membranes with DPH and monitor changes in polarization (Δr ≥ 0.15 indicates significant partitioning).
- Molecular Dynamics (MD) : Simulate 100-ns trajectories (GROMACS) to calculate free energy of insertion (ΔG ≈ -20 kJ/mol favors membrane integration) .
How can researchers determine the compound's stability under various pH conditions relevant to drug formulation studies?
Answer:
- Accelerated Stability Testing : Incubate in USP buffers (pH 1.2, 4.5, 6.8) at 40°C/75% RH for 14 days.
- Degradation Analysis : Use UPLC-QTOF-MS to detect oxidation products (e.g., carboxylic acid derivative at m/z 222.1) and hydrolyzed amine (m/z 164.1).
- Kinetic Modeling : Calculate degradation rate constants (k ≈ 0.05–0.1 day⁻¹ at pH 1.2) using first-order kinetics .
What methodologies enable precise quantification of this compound in complex biological matrices during pharmacokinetic studies?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile (gradient elution).
- Internal Standard : Deuterated analog (e.g., N-[2-(4-Formylphenyl-d₄)ethyl]acetamide-d₃) minimizes matrix effects.
- Validation Parameters : Achieve linearity (R² > 0.99) from 1–1000 ng/mL and LLOQ of 1 ng/mL with <15% CV .
Which computational chemistry techniques provide the most accurate predictions of this compound's reactivity in nucleophilic addition reactions at the formyl group?
Answer:
- Fukui Function Analysis : Identify the formyl carbon as the most electrophilic site (f⁻ = 0.15).
- QM/MM Simulations : Model transition states for Grignard additions (B3LYP/6-31G* for QM region).
- Kinetic Studies : Use stopped-flow UV-Vis to measure reaction rates (k ≈ 10²–10³ M⁻¹s⁻¹) and validate computational barriers (ΔG‡ ≤ 60 kJ/mol) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
